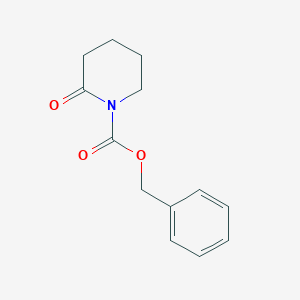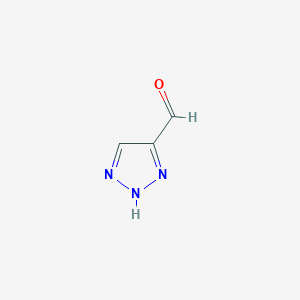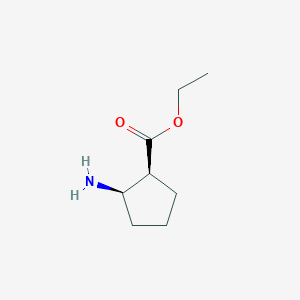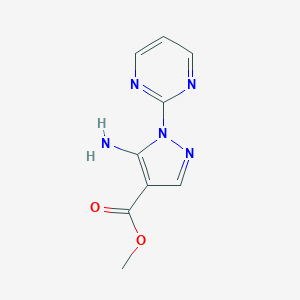![molecular formula C13H8F3NO3 B181464 6-[2-(Trifluoromethoxy)phenyl]nicotinic Acid CAS No. 197847-94-2](/img/structure/B181464.png)
6-[2-(Trifluoromethoxy)phenyl]nicotinic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-[2-(Trifluoromethoxy)phenyl]nicotinic Acid” is a significant organic compound that has gained immense attention from the scientific community. It is a white to brown solid with a molecular weight of 283.21 .
Molecular Structure Analysis
The IUPAC name of this compound is “this compound” and its InChI code is "1S/C13H8F3NO3/c14-13(15,16)20-11-4-2-1-3-9(11)10-6-5-8(7-17-10)12(18)19/h1-7H,(H,18,19)" . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
The compound is a white to brown solid . It has a molecular weight of 283.21 . The storage temperature is +4°C .
作用機序
6-[2-(Trifluoromethoxy)phenyl]nicotinic Acid acts as a competitive antagonist of nAChRs, meaning that it binds to the receptor and prevents the binding of acetylcholine, the natural ligand for the receptor. This results in a decrease in the activity of the receptor, which can be used to study the function of nAChRs in various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of inflammation and the modulation of cognitive function. Additionally, this compound has been shown to have potential as a therapeutic agent for the treatment of various diseases, including Alzheimer's disease and schizophrenia.
実験室実験の利点と制限
One of the main advantages of using 6-[2-(Trifluoromethoxy)phenyl]nicotinic Acid in lab experiments is its specificity for nAChRs, which allows for the selective study of these receptors without affecting other ion channels or receptors. Additionally, this compound is relatively easy to synthesize and has a high degree of purity, making it a useful tool for scientific research.
However, there are also limitations to the use of this compound in lab experiments. For example, this compound may not be effective in all experimental models, and its effects may be influenced by factors such as the concentration of the compound and the duration of exposure. Additionally, this compound may have off-target effects that could complicate the interpretation of experimental results.
将来の方向性
There are many potential future directions for the study of 6-[2-(Trifluoromethoxy)phenyl]nicotinic Acid and its effects on nAChRs. One area of interest is the role of nAChRs in the development of various diseases, such as Alzheimer's disease and schizophrenia. Additionally, this compound could be used to study the effects of nAChRs on other physiological processes, such as muscle contraction and immune function. Finally, the development of new and more selective nAChR antagonists could lead to the discovery of novel therapeutic agents for the treatment of various diseases.
合成法
6-[2-(Trifluoromethoxy)phenyl]nicotinic Acid can be synthesized using a variety of methods, including the reaction of 2-(trifluoromethoxy)benzyl bromide with nicotinic acid in the presence of a base such as potassium carbonate. Other methods involve the use of palladium-catalyzed coupling reactions or the reaction of 2-(trifluoromethoxy)benzaldehyde with nicotinic acid in the presence of a reducing agent such as sodium borohydride.
科学的研究の応用
6-[2-(Trifluoromethoxy)phenyl]nicotinic Acid has been used in a variety of scientific studies to investigate the role of nAChRs in various physiological processes. For example, this compound has been used to study the effects of nAChRs on inflammation, as well as the role of nAChRs in nicotine addiction. Additionally, this compound has been used to investigate the role of nAChRs in cognitive function and memory.
特性
IUPAC Name |
6-[2-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)20-11-4-2-1-3-9(11)10-6-5-8(7-17-10)12(18)19/h1-7H,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTLKBORYPDIRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(C=C2)C(=O)O)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647042 |
Source


|
| Record name | 6-[2-(Trifluoromethoxy)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197847-94-2 |
Source


|
| Record name | 6-[2-(Trifluoromethoxy)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
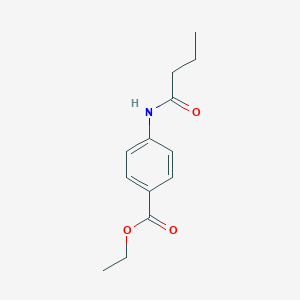
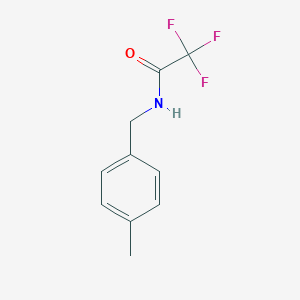
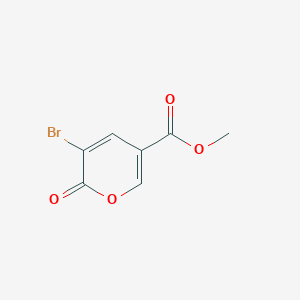
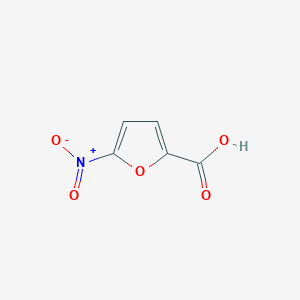
![4-(Phenylamino)-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B181386.png)
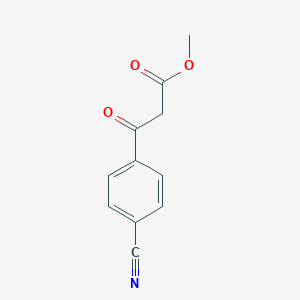
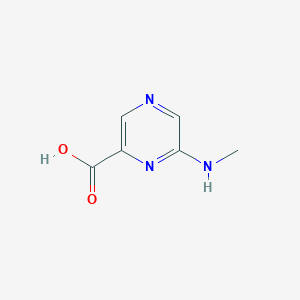
![Acetamide, 2,2,2-trifluoro-N-[2-(1-methylethyl)phenyl]-](/img/structure/B181396.png)

